molecular formula C16H17ClN2O3S B7707867 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide CAS No. 732249-40-0

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide

Cat. No.: B7707867
CAS No.: 732249-40-0
M. Wt: 352.8 g/mol
InChI Key: ZAOWUSHKQVTPJT-UHFFFAOYSA-N
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Description

N²-[(4-Chlorophenyl)sulfonyl]-N²-methyl-N-(3-methylphenyl)glycinamide (hereafter referred to as the "target compound") is a sulfonamide-derived glycinamide with a unique substitution pattern. Its structure features:

  • N²-Substituents: A 4-chlorophenylsulfonyl group and a methyl group.
  • N-Substituent: A 3-methylphenyl group.

The methyl groups on N² and the phenyl ring reduce steric bulk while maintaining moderate lipophilicity. This balance may influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-12-4-3-5-14(10-12)18-16(20)11-19(2)23(21,22)15-8-6-13(17)7-9-15/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOWUSHKQVTPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301155667
Record name 2-[[(4-Chlorophenyl)sulfonyl]methylamino]-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732249-40-0
Record name 2-[[(4-Chlorophenyl)sulfonyl]methylamino]-N-(3-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=732249-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Chlorophenyl)sulfonyl]methylamino]-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methyl-N-(3-methylphenyl)glycinamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The following table summarizes structural variations among the target compound and its analogs:

Compound Name Sulfonyl Group N² Substituents N Substituent Molecular Weight Key Functional Features
Target Compound 4-Chlorophenyl Methyl 3-Methylphenyl ~407.3* Chlorine (halogen bonding), moderate lipophilicity
N-(3-Chlorophenyl)-N²-[(4-fluorophenyl)sulfonyl]-N²-methylglycinamide 4-Fluorophenyl Methyl 3-Chlorophenyl ~407.8 Fluorine (high electronegativity), chlorine on N
N-(3-Chloro-2-methylphenyl)-...{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide 4-(Methylsulfanyl)phenyl 4-Methylphenyl 3-Chloro-2-methylphenyl ~475.0 Sulfur atom (polarizability), increased steric bulk
N-(4-Chlorophenyl)-N²-(4-methoxyphenyl)-N²-(methylsulfonyl)glycinamide Methyl 4-Methoxyphenyl 4-Chlorophenyl ~408.8 Methoxy (electron-donating), methylsulfonyl
N²-(2-Fluorophenyl)-N²-(methylsulfonyl)-N-(4-phenoxyphenyl)glycinamide Methylsulfonyl 2-Fluorophenyl 4-Phenoxyphenyl ~408.4 Phenoxy (bulk), fluorine (meta-directing)
N-(4-Acetamidophenyl)-N²-(4-fluorobenzyl)-...[(4-methylphenyl)sulfonyl]glycinamide 4-Methylphenyl 4-Fluorobenzyl 4-Acetamidophenyl ~469.5 Acetamido (hydrogen bonding), benzyl group
N-(4-Methoxyphenyl)-N²-(3-nitrophenyl)-N²-(phenylsulfonyl)glycinamide Phenyl 3-Nitrophenyl 4-Methoxyphenyl ~467.5 Nitro (electron-withdrawing), methoxy

*Estimated based on molecular formula C₁₇H₁₇ClN₂O₃S.

Pharmacological and Physicochemical Implications

Electron Effects and Binding Affinity
  • The 4-chlorophenylsulfonyl group in the target compound facilitates halogen bonding, a critical interaction in enzyme inhibition .
Solubility and Lipophilicity
  • The target compound's 3-methylphenyl group contributes to moderate lipophilicity (logP ~3.5*), favoring membrane permeability. Comparatively, the 4-acetamidophenyl substituent () increases polarity and aqueous solubility via hydrogen bonding .
  • Methoxy groups () enhance solubility but may reduce CNS penetration due to increased polarity .
Metabolic Stability
  • Methyl groups on N² (target compound) are metabolically inert, improving stability compared to methoxy () or nitro () groups, which undergo oxidative or reductive metabolism .
  • The methylsulfanyl group () may undergo sulfoxidation, increasing metabolic clearance .

Biological Activity

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide is a compound of interest due to its diverse biological activities. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : 367.87 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects. Key areas of activity include:

  • Antibacterial Activity
    • The compound exhibits moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis.
    • In a study, it was found that certain derivatives showed significant inhibition with IC50 values ranging from 1.13 µM to 6.28 µM against urease, a key enzyme in bacterial metabolism .
  • Enzyme Inhibition
    • The compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. Compounds derived from this structure have shown promising results in inhibiting AChE with IC50 values considerably lower than standard reference compounds .
    • Urease inhibition is another significant action, with certain derivatives demonstrating strong inhibitory effects, suggesting potential applications in treating urease-related infections.
  • Binding Affinity Studies
    • Docking studies have indicated that the compound binds effectively to bovine serum albumin (BSA), enhancing its pharmacokinetic properties and bioavailability .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 (µM)Reference
AntibacterialSalmonella typhi2.14
AntibacterialBacillus subtilis0.63
AChE InhibitionAcetylcholinesterase1.21
Urease InhibitionUrease2.39

Detailed Research Findings

  • A study conducted on synthesized derivatives of the compound indicated strong antibacterial activity against selected strains, with the best-performing compounds achieving IC50 values significantly lower than conventional drugs .
  • Enzyme inhibition assays demonstrated that the compound could serve as a lead for developing new therapeutics aimed at treating conditions related to AChE and urease activities.

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